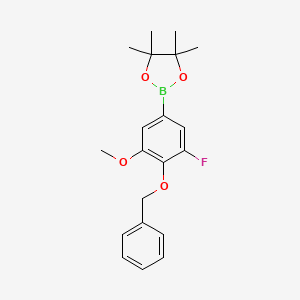
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronic ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.
化学反応の分析
Types of Reactions
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions, although the boronic ester group is typically stable under mild reducing conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can be employed under hydrogenation conditions.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major products depend on the specific reducing conditions but may include reduced aromatic derivatives.
Substitution: The major products are biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic esters has shown potential for developing new drugs, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, boronic esters can inhibit enzymes by forming reversible covalent bonds with active site residues.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in similar synthetic applications.
2-(4-Benzyloxyphenyl)benzimidazole: Another compound with a benzyloxy group, used in medicinal chemistry.
4-(Benzyloxy)-3-fluoro-5-methoxyphenylboronic acid: The precursor to the boronic ester, used in similar cross-coupling reactions.
Uniqueness
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group with a fluorinated aromatic ring. This combination provides unique reactivity and stability, making it a valuable compound in both synthetic and medicinal chemistry.
特性
分子式 |
C20H24BFO4 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
2-(3-fluoro-5-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)15-11-16(22)18(17(12-15)23-5)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChIキー |
ZRTWEOXVNQTBFG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















